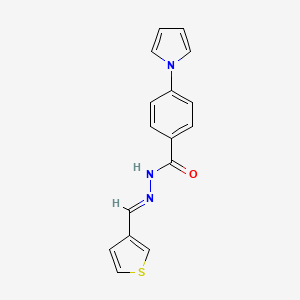
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide, also known as PTB, is a synthetic compound that has been studied in the field of medicinal chemistry. PTB has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but it has been suggested that 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide may exert its effects through the inhibition of various signaling pathways. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In immune cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been shown to have antimicrobial effects against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide research. One area of interest is the development of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide and to identify its molecular targets. Finally, studies are needed to evaluate the efficacy of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in animal models of disease, with the ultimate goal of developing 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide as a therapeutic agent for human use.
Synthesis Methods
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide can be synthesized through a simple reaction between 4-aminobenzohydrazide and 3-thienylmethanal in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with pyrrole to afford 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in good yield.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic effects. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
4-pyrrol-1-yl-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-11-13-7-10-21-12-13)14-3-5-15(6-4-14)19-8-1-2-9-19/h1-12H,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQOULAIYJE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)



![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
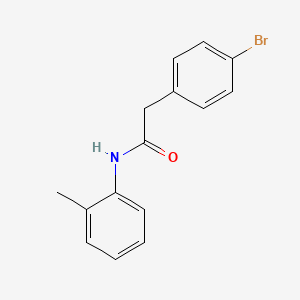
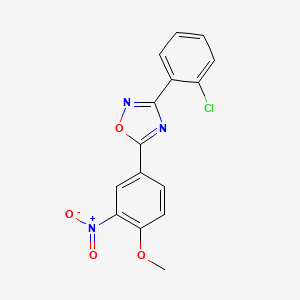
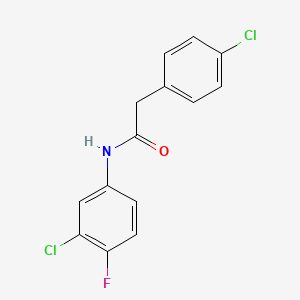
![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
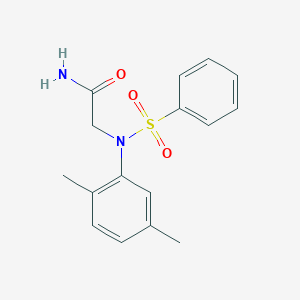
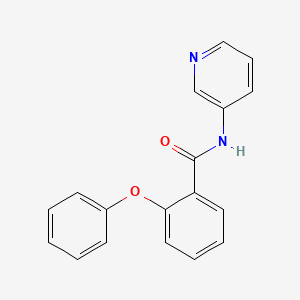
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)